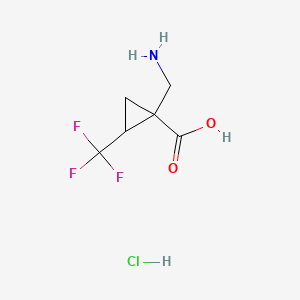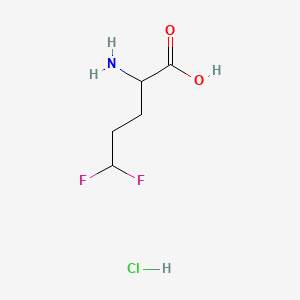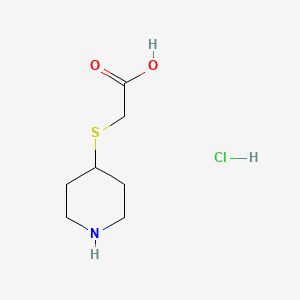![molecular formula C10H18ClNO B6609330 (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride CAS No. 2866322-73-6](/img/structure/B6609330.png)
(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride, also known as 2,2-dimethylpropyl-2-furanmethanamine hydrochloride, is a synthetic compound with a wide range of potential applications in scientific research. It is a member of the class of compounds known as alkylamines, which are derivatives of ammonia in which one or more hydrogen atoms have been replaced by an alkyl group. It has been studied for its unique properties and its potential applications in a variety of fields, including biochemistry, physiology, and drug development.
Scientific Research Applications
(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloridepropyl-2-furanmethanamine hydrochloride has been studied for its potential applications in a variety of scientific fields. In biochemistry, it has been used as a substrate in the synthesis of novel peptides, as well as a precursor in the synthesis of various heterocyclic compounds. In physiology, it has been studied for its potential to modulate the activity of certain enzymes, as well as its ability to interact with various receptors. Additionally, it has been studied for its potential applications in drug development, as it has been shown to possess some unique pharmacological properties.
Mechanism of Action
The exact mechanism of action of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloridepropyl-2-furanmethanamine hydrochloride is not yet fully understood. However, it is believed to act through a variety of mechanisms. It is known to interact with certain receptors, such as the 5-HT2A receptor, as well as modulate the activity of certain enzymes. Additionally, it has been shown to possess some unique pharmacological properties, such as the ability to inhibit the reuptake of certain neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloridepropyl-2-furanmethanamine hydrochloride are not yet fully understood. However, it has been studied for its potential to modulate the activity of certain enzymes, as well as its ability to interact with various receptors. Additionally, it has been shown to possess some unique pharmacological properties, such as the ability to inhibit the reuptake of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
The use of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloridepropyl-2-furanmethanamine hydrochloride in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is a relatively stable compound, making it suitable for use in a variety of experiments. Third, it can be used as a substrate in the synthesis of novel peptides and heterocyclic compounds. Finally, it has been shown to possess some unique pharmacological properties, making it useful for drug development.
However, there are some limitations to its use in laboratory experiments. First, its exact mechanism of action is not yet fully understood. Second, its biochemical and physiological effects are not yet fully understood. Finally, it is a relatively new compound, so further research is needed to fully understand its potential applications.
Future Directions
Given the potential applications of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloridepropyl-2-furanmethanamine hydrochloride, there are a number of potential future directions for research. First, further research is needed to fully understand its exact mechanism of action and biochemical and physiological effects. Second, more research is needed to determine its potential applications in drug development. Third, additional research is needed to explore its potential as a substrate in the synthesis of novel peptides and heterocyclic compounds. Finally, further research is needed to explore its potential as a tool for modulating the activity of certain enzymes.
Synthesis Methods
The synthesis of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloridepropyl-2-furanmethanamine hydrochloride is a multi-step process. The first step involves the reaction of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloridepropyl bromide with furan-2-ylmethanol to form the intermediate 2-furanmethanamine. This reaction is catalyzed by a strong base such as NaOH. The intermediate is then reacted with hydrochloric acid to yield the desired product, (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloridepropyl-2-furanmethanamine hydrochloride.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-10(2,3)8-11-7-9-5-4-6-12-9;/h4-6,11H,7-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQPSOYBFRXELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC=CO1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

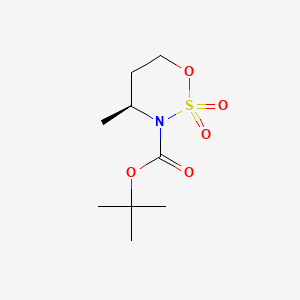
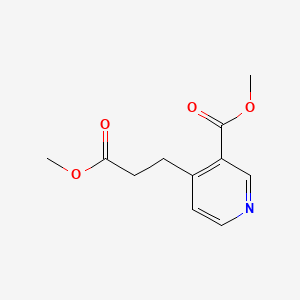
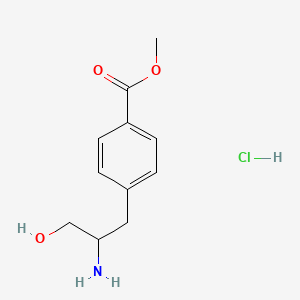
![tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate, Mixture of diastereomers](/img/structure/B6609272.png)
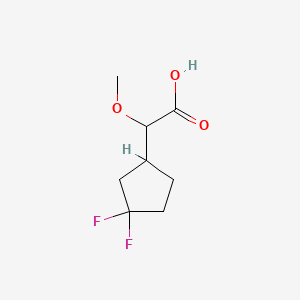
![2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6609309.png)

![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
